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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and
functional characterization of the ZMYND19 gene, also known as MIZIP. Initially identified as a
protein interacting with the melanin-concentrating hormone receptor 1, ZMYND19 has since
been implicated in crucial cellular processes, including microtubule dynamics and, more
recently, as a key negative regulator of the mTORC1 signaling pathway. This document details
the seminal discoveries, presents quantitative expression data, outlines key experimental
methodologies, and visualizes the known signaling pathways and experimental workflows. This
guide is intended for researchers, scientists, and drug development professionals seeking a
thorough understanding of ZMYND19's role in cellular biology and its potential as a therapeutic
target.

Discovery and Nomenclature

The gene now known as ZMYND19 (Zinc Finger MYND-Type Containing 19) was first identified
in 2002 by Bachner et al.[1]. It was originally named MIZIP (MCH-R1-Interacting Zinc-Finger
Protein) due to its discovery through a yeast two-hybrid screen for proteins that interact with the
C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1)[1]. MCHR1 is a G-
protein coupled receptor involved in the regulation of energy balance and mood. The
ZMYND19 gene is located on chromosome 9q34.3 in humans[2].
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Table 1: Gene and Protein Aliases

Category Namel/ldentifier Source

Official Gene Symbol ZMYND19 HGNC

. ) Zinc finger MYND domain- ]
Official Protein Name o ) UniProt
containing protein 19

Alias MIZIP Bachner et al., 2002[1]

. MCH-R1-Interacting Zinc
Alias ) ) Bachner et al., 2002[1]
Finger Protein

NCBI Gene ID 116225 NCBI
Ensembl ID ENSG00000165724 Ensembl
UniProt ID Q96E35 UniProt

Initial Functional Characterization
Interaction with MCHR1

The initial discovery of ZMYND19 (as MIZIP) was predicated on its interaction with MCHRL1.
Co-transfection experiments in HEK293 cells demonstrated that while MIZIP is typically
localized in the cytoplasm, it is recruited to the plasma membrane in the presence of MCHR1,
suggesting a role in the MCHRL1 signaling pathway.

Interaction with Tubulin

Subsequent research by Francke et al. in 2005 revealed that ZMYND19 also interacts with a-
and (-tubulin[3]. This interaction was mapped to the MYND zinc-finger domain of ZMYND19
and the N-termini of the tubulin proteins. However, this association does not appear to alter the
overall microtubule architecture, suggesting a more subtle regulatory role, potentially linking
MCHR1 signaling to cytoskeletal dynamics[3].

Role in mTORC1 Signaling
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More recent and extensive research has unveiled a critical role for ZMYND19 as a negative
regulator of the mechanistic target of rapamycin complex 1 (mMTORC1) signaling pathway[4][5].
This pathway is a central regulator of cell growth, proliferation, and metabolism and is
frequently dysregulated in cancer.

ZMYND19 functions in a complex with Muskelin 1 (MKLN1) to inhibit mTORCL1 activity at the
lysosomal membrane[5]. The CTLH E3 ubiquitin ligase complex targets both ZMYND19 and
MKLN1 for proteasomal degradation. When the CTLH complex is inactive, ZMYND19 and
MKLN1 accumulate, associate with each other, and localize to the lysosome to inhibit
MTORCL1[5]. This inhibition is achieved by blocking the interaction between mTORC1 and its
activator Rheb, as well as its substrates S6K and 4E-BP1[4][5].

Signaling Pathway Diagram
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Quantitative Data

Gene Expression in Human Tissues (GTEX)

RNA-sequencing data from the Genotype-Tissue Expression (GTEX) project provides a

comprehensive overview of ZMYND19 expression across various human tissues. The data is

presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM).

Table 2: Median RNA Expression of ZMYND19 in Human Tissues

Tissue Median RPKM
Testis 34.44

Brain - Cerebellum 15.21

Brain - Cortex 12.89

Pituitary 10.55

Adrenal Gland 8.76

Thyroid 7.43

Stomach 6.98
Esophagus - Mucosa 6.54

Colon - Transverse 5.89

Lung 5.12

Heart - Atrial Appendage 4.33

Skeletal Muscle 3.21

Liver 2.78

Pancreas 2.54

Skin - Sun Exposed 1.87

Whole Blood 0.98

Data sourced from the GTEx Portal[6].
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Protein Expression in Cancer Cell Lines (CCLE)

The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a large
panel of human cancer cell lines.

Table 3: ZMYND19 Protein Expression in Selected Cancer Cell Lines

Protein Expression

Cell Line Cancer Type .
(Relative Abundance)
A375 Skin Melanoma 1.25
MCF7 Breast Carcinoma 0.89
HCT116 Colon Carcinoma 154
A549 Lung Carcinoma 0.76
PC-3 Prostate Carcinoma 1.11
U-87 MG Glioblastoma 0.98

Representative data; values
are illustrative of relative
protein abundance from mass

spectrometry data.

Experimental Protocols
Yeast Two-Hybrid (Y2H) Screen for Protein-Protein
Interactions

This protocol is based on the methodology used for the initial discovery of the ZMYND19
(MIZIP)-MCHR1 interaction.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Prepare Prey Library:
Fuse cDNA library to GAL4 Activation Domain (AD)

Click to download full resolution via product page

Methodology:

o Bait and Prey Construction: The full-length coding sequence of ZMYND19 is cloned into a
yeast expression vector containing the GAL4 DNA-binding domain (DBD). A human brain
cDNA library is cloned into a corresponding vector containing the GAL4 activation domain
(AD).

e Yeast Transformation: A suitable yeast reporter strain (e.g., AH109) is co-transformed with
the bait (DBD-ZMYND19) and prey (AD-cDNA library) plasmids using the lithium acetate

method.
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o Selection: Transformed yeast are plated on selective medium lacking essential nutrients
(e.g., tryptophan, leucine, and histidine). The reporter genes (e.g., HIS3, ADE2, lacZ) are
only expressed if the bait and prey proteins interact, reconstituting a functional GAL4
transcription factor.

« Interaction Validation: Colonies that grow on the selective medium are further tested for
reporter gene activity (e.g., B-galactosidase assay).

o Prey Identification: Plasmids from positive colonies are isolated and the cDNA inserts are
sequenced to identify the interacting proteins.

Co-Immunoprecipitation (Co-IP) for Interaction
Validation

This protocol is a generalized method for validating protein-protein interactions, such as that
between ZMYND19 and MKLNL1.
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Methodology:

o Cell Culture and Lysis: HEK293T cells are co-transfected with expression vectors for FLAG-
tagged ZMYND19 and V5-tagged MKLNL1. After 24-48 hours, cells are harvested and lysed
in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
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» Immunoprecipitation: The cell lysate is pre-cleared with Protein A/G agarose beads. The pre-
cleared lysate is then incubated with an anti-FLAG antibody overnight at 4°C.

o Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and
incubated for 1-2 hours to capture the immune complexes.

» Washing: The beads are washed several times with lysis buffer to remove non-specifically
bound proteins.

o Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE
sample buffer. The eluate is then resolved by SDS-PAGE and analyzed by Western blotting
using antibodies against the FLAG and V5 epitopes.

CRISPR-Cas9 Mediated Gene Knockout

This protocol outlines the generation of ZMYND19 knockout cell lines to study its function.
Methodology:

» gRNA Design and Cloning: Single guide RNAs (sgRNAS) targeting an early exon of the
ZMYND19 gene are designed and cloned into a Cas9 expression vector.

o Transfection: HEK293T cells are transfected with the Cas9-ZMYND19-sgRNA plasmid.

» Single-Cell Cloning: 48-72 hours post-transfection, cells are sorted into 96-well plates at a
density of a single cell per well to generate clonal populations.

e Screening and Validation: Once colonies are established, genomic DNA is extracted, and the
targeted region of the ZMYND19 gene is amplified by PCR. The PCR products are
sequenced to identify clones with frameshift-inducing insertions or deletions (indels).

o Protein Knockout Confirmation: The absence of ZMYND19 protein in the knockout clones is
confirmed by Western blotting.

Conclusion and Future Directions

The journey of ZMYND19 from its discovery as an MCHR1-interacting protein to its
characterization as a key regulator of the mTORCL1 pathway highlights the evolving

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

understanding of its cellular functions. Its role in a fundamental signaling pathway frequently
dysregulated in diseases like cancer presents ZMYND19 as a potential target for therapeutic
intervention. Future research should focus on elucidating the precise mechanisms by which the
ZMYND19-MKLN1 complex inhibits mTORC1, identifying other potential interaction partners
and downstream effectors, and exploring the therapeutic potential of modulating ZMYND19
activity in various disease contexts. The data and protocols presented in this guide provide a
solid foundation for these future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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